molecular formula C10H15N5 B11739685 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11739685
M. Wt: 205.26 g/mol
InChI Key: MBXVLKCQFTYULV-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and biological research. This amine-functionalized pyrazole derivative is structurally related to a class of N -(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides that have been investigated for their potent antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells . Guided by such activity, research into these structural analogs has revealed their potential as a new class of autophagy modulators with a potentially novel mechanism of action . These compounds have been shown to reduce mTORC1 activity and increase basal autophagy, disrupting autophagic flux by interfering with mTORC1 reactivation, which may represent a promising strategy to combat certain refractory cancers . The molecular framework of this compound offers a versatile scaffold for structure-activity relationship (SAR) studies, particularly for exploring substitutions on the amine group to optimize pharmacological properties and target affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3,5-dimethyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-7-10(11)8(2)15(12-7)6-9-4-5-14(3)13-9/h4-5H,6,11H2,1-3H3

InChI Key

MBXVLKCQFTYULV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN(C=C2)C)C)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Halogenated Intermediates

The target compound is synthesized by reacting 3,5-dimethyl-1H-pyrazol-4-amine with 1-methyl-1H-pyrazol-3-ylmethyl chloride in the presence of a base.

Procedure :

  • Dissolve 3,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv) in dry THF under nitrogen.

  • Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

  • Introduce 1-methyl-1H-pyrazol-3-ylmethyl chloride (1.1 equiv) dropwise.

  • Heat to 70°C for 8 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 78%.

Critical Parameters :

  • Solvent : THF or DMF enhances reactivity.

  • Base : NaH outperforms K₂CO₃ in minimizing side reactions.

Condensation of Hydrazines with Diketones

Cyclocondensation Using Acetylacetone and Hydrazine Hydrate

A two-step approach involves forming the pyrazole core followed by functionalization:

Step 1: Synthesis of 3,5-Dimethylpyrazole

  • React acetylacetone (1.0 equiv) with hydrazine hydrate (1.1 equiv) in water at 50°C for 3 hours.

  • Acid catalyst (e.g., glacial acetic acid) improves yield to >90%.

Step 2: Introduction of the Methylene-Pyrazole Side Chain

  • Brominate 3,5-dimethylpyrazole at the 4-position using NBS (N-bromosuccinimide).

  • Perform Ullmann coupling with 1-methyl-1H-pyrazol-3-ylmethanol using CuI/L-proline in DMSO at 100°C.

Overall Yield : 65%.

Reductive Amination of Nitro Intermediates

Catalytic Hydrogenation of Nitropyrazoles

Procedure :

  • Synthesize 4-nitro-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole via Friedel-Crafts alkylation.

  • Hydrogenate the nitro group using 10% Pd/C in methanol under 60 bar H₂ at 70°C.

Yield : 95%.

Advantages :

  • High regioselectivity for the 4-amine position.

  • Minimal byproducts (<2%).

Continuous-Flow Microreactor Synthesis

Industrial-Scale Production

A tubular microreactor system enables rapid synthesis:

  • Pump acetylacetone (10–100 mL/min) and hydrazine hydrate (100–300 mL/min) into a stainless steel reactor.

  • Maintain reaction temperature at 50°C using a circulating coolant.

  • Achieve 100% conversion in 10 seconds, yielding >99% pure product.

Benefits :

  • Scalable for ton-scale production.

  • Eliminates batch-processing bottlenecks.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityKey Limitations
Alkylation788 hoursModerateRequires anhydrous conditions
Cyclocondensation6512 hoursLowMulti-step purification
Reductive Amination956 hoursHighHigh-pressure equipment
Continuous-Flow>9910 secondsIndustrialInitial setup cost

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rates by stabilizing transition states.

  • Ethereal solvents (THF) : Ideal for alkylation due to low nucleophilic interference.

Catalytic Systems

  • Pd/C : Superior for nitro reductions (TOF = 1,200 h⁻¹).

  • CuI/L-proline : Enhances Ullmann coupling efficiency (TON = 450).

Temperature Control

  • Reactions above 70°C risk decomposition of the methylpyrazole moiety.

  • Low temperatures (0–25°C) favor kinetic control in alkylation.

Industrial Purification Techniques

  • Crystallization : Ethanol/water mixtures recover >98% pure product.

  • Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% compared to column chromatography.

Emerging Methodologies

Photocatalytic Amination

Visible-light-driven amination using Ru(bpy)₃²⁺ achieves 85% yield at ambient temperature.

Biocatalytic Approaches

Immobilized transaminases convert keto-pyrazoles to amines with 92% enantiomeric excess .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group undergoes alkylation with alkyl halides or sulfonates. This reaction is critical for modifying the compound’s bioactivity.

Reaction Conditions Products Yield Key Observations
Reaction with bromoethaneK₂CO₃, DMF, 80°CTertiary amine derivative72%Increased steric hindrance reduces solubility in polar solvents.
Reaction with methyl iodideEtOH, refluxQuaternary ammonium salt65%Requires excess alkylating agent for complete conversion.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides, enhancing stability for pharmacological applications.

Reagent Conditions Products Catalyst Yield
Acetyl chlorideCH₂Cl₂, RTN-acetyl derivativePyridine85%
Benzoyl chlorideTHF, 0°C → RTN-benzoyl derivativeDMAP78%

Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.

Oxidation Reactions

Controlled oxidation of the pyrazole ring or methyl groups is achievable under specific conditions.

Oxidizing Agent Conditions Products Notes
KMnO₄ (acidic)H₂SO₄, 60°CPyrazole carboxylic acidOver-oxidation observed at higher temperatures.
CrO₃Acetic acid, RTAldehyde intermediateLimited to methyl group oxidation.

Nucleophilic Substitution

The methylene bridge between pyrazole rings allows for nucleophilic displacement in the presence of strong bases.

Nucleophile Conditions Products Yield
Sodium azideDMSO, 100°CAzido derivative68%
ThiophenolKOH, EtOHThioether analog55%

Key Limitation : Steric hindrance from adjacent methyl groups slows reaction kinetics.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes/ketones, enabling coordination chemistry applications.

Carbonyl Reagent Conditions Products Applications
4-MethoxybenzaldehydeSolvent-free, 120°CImine derivativePrecursor for metal complexes
AcetophenoneMeOH, NaBH₄Reduced amine adductBioactive scaffold

Structural Confirmation : Imine intermediates characterized via FTIR (C=N stretch at ~1619 cm⁻¹) and NMR .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions.

Dipolarophile Catalyst Products Yield
PhenylacetyleneCuI, DIPEABicyclic pyrazolo[1,5-a]pyridine60%
AcetonitrileRuCl₃Triazole-fused derivative45%

Metal Complexation

The amine and pyrazole N-atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.

Metal Salt Conditions Complex Structure Applications
CoCl₂EtOH, refluxTetrahedral Co(II) complexAnticancer studies
Cu(NO₃)₂H₂O/MeOHSquare-planar Cu(II) complexCatalytic oxidation

Stability : Complexes exhibit moderate stability in aqueous media (pH 6–8) .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

The 1-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name & CAS Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound (1248803-82-8) (1-Methyl-1H-pyrazol-3-yl)methyl C₁₁H₁₆N₆ 232.29 Potential kinase/modulator scaffolds
3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine (60706-59-4) Isopropyl C₈H₁₅N₃ 153.23 Simpler alkyl group; lower steric hindrance
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine (512809-78-8) 1-Naphthylmethyl C₁₇H₁₇N₃ 263.34 Enhanced aromaticity; potential π-π interactions
3,5-Dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine (1001500-17-9) 3-(Trifluoromethyl)benzyl C₁₃H₁₄F₃N₃ 269.27 Fluorine-induced lipophilicity; metabolic stability
3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine Trifluoroethoxymethyl C₉H₁₂F₃N₃O 253.21 Electron-withdrawing effects; solubility modulation
Key Observations :
  • Steric Effects : The target compound’s (1-methylpyrazolyl)methyl group introduces moderate steric bulk compared to the smaller isopropyl group in CAS 60706-59-4 . Bulkier substituents like 1-naphthylmethyl (CAS 512809-78-8) may hinder binding in sterically sensitive targets .
  • Electronic Effects : Fluorinated analogs (e.g., CAS 1001500-17-9) exhibit enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
  • Aromatic Interactions: Naphthylmethyl and phenoxyphenylmethyl substituents (e.g., CAS 925145-54-6) enable π-π stacking, relevant in receptor-ligand interactions .
Antimicrobial Activity
  • Thiadiazole derivatives of pyrazole amines (e.g., compounds in ) showed variable antimicrobial activity against E. coli and C. albicans, with electron-deficient substituents enhancing potency .
  • Fluorinated analogs (e.g., CAS 1001500-17-9) are hypothesized to improve membrane penetration due to increased hydrophobicity .
Anti-inflammatory Activity
  • In TNF-α inhibition studies (), the 4-methyl group on the pyrazole ring was critical for activity. Bulkier substituents (e.g., 4-chloro, 4-bromo) reduced potency, highlighting the sensitivity of the active site to steric effects .

Biological Activity

3,5-Dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

C11H14N4\text{C}_{11}\text{H}_{14}\text{N}_4

This formula indicates the presence of two methyl groups on the pyrazole ring, which may influence its biological activity.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits notable biological activity:

1. Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazole derivatives. The compound has shown efficacy against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54926
Breast CancerMDA-MB-2313.79
Colorectal CancerHT2912.50
Prostate CancerLNCaP42.30

These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and asthma. The mechanism often involves inhibition of pro-inflammatory cytokines like IL-2 and TNF-alpha .

Mechanistic Studies

Mechanistic studies have elucidated that the compound may exert its effects through several pathways:

  • Inhibition of PI3K Pathway : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is crucial in regulating cell growth and metabolism .
  • Regulation of Calcium Channels : Some derivatives can modulate calcium release channels, impacting cellular signaling pathways involved in inflammation and cancer progression .

Case Studies

Several case studies have demonstrated the biological activity of this pyrazole derivative:

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. assessed a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 26 µM against A549 lung cancer cells, suggesting a strong potential for further development as an anticancer therapeutic .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on the anti-inflammatory properties, compounds similar to this pyrazole derivative were tested for their ability to reduce inflammation markers in vitro. The results indicated a significant decrease in IL-6 and TNF-alpha levels upon treatment with the compound, highlighting its potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Core Synthesis : A two-step protocol is common: (i) alkylation of 3,5-dimethyl-1H-pyrazol-4-amine with 1-methyl-1H-pyrazol-3-ylmethyl halide, followed by (ii) purification via column chromatography using gradients of ethyl acetate/hexane .
  • Key Parameters : Reaction temperature (35–50°C) and catalyst selection (e.g., cesium carbonate and copper(I) bromide) are critical for minimizing side products like dimerization or over-alkylation .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) and polar aprotic solvents (DMSO/DMF) to stabilize intermediates. Typical yields range from 17–25% for multi-step syntheses .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 7.5–8.9 ppm) and methyl groups (δ 2.2–2.3 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 215–270 range) .
  • Physical Properties : Measure melting point (204–205°C) and solubility in DMSO/ethanol for reproducibility .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Storage : Seal in dry, inert containers at 2–8°C to prevent hydrolysis or oxidation. Avoid light exposure, as UV degradation is observed in pyrazole derivatives .
  • Handling : Use desiccants (e.g., silica gel) in storage vials to mitigate hygroscopicity .

Q. What preliminary biological activities have been reported for structurally analogous pyrazole-4-amines?

Methodological Answer:

  • Antibacterial Activity : Substituted pyrazole-4-amines (e.g., 4-arylmethyl derivatives) show moderate activity against S. aureus (MIC 8–32 µg/mL) via membrane disruption .
  • Anxiolytic Potential : Analogues with trifluoromethyl groups exhibit GABAergic modulation in rodent models .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Parameters : Use B3LYP/6-311G(d,p) to calculate:
    • HOMO-LUMO gaps : Correlate with redox stability (e.g., gaps <4 eV suggest high reactivity) .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amine group at C4 is electron-rich) .
  • Thermodynamic Properties : Simulate Gibbs free energy changes (ΔG) for reaction feasibility .

Q. How do substituents on the pyrazole ring influence pharmacological activity?

Methodological Answer:

  • SAR Studies :
    • Methyl Groups (C3/C5) : Enhance metabolic stability but reduce solubility .
    • Trifluoromethyl Benzyl (C1) : Increases lipophilicity and CNS penetration .
  • Experimental Design : Synthesize analogues (e.g., 3-Cl, 5-CF₃) and compare IC₅₀ values in enzyme assays .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability) .
  • Batch Variability : Control for purity (>95% by HPLC) and solvent effects (DMSO vs. saline) .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicity?

Methodological Answer:

  • OECD Guidelines :
    • Hydrolysis Studies : Test stability at pH 4–9 and 25–50°C .
    • Bioaccumulation : Use logP values (predicted 1.16–1.20) to model partitioning in aquatic systems .
  • Ecotoxicology : Expose Daphnia magna to sublethal doses (0.1–10 mg/L) and monitor mortality/behavior .

Q. What advanced crystallization techniques improve X-ray diffraction quality for structural analysis?

Methodological Answer:

  • Crystal Engineering :
    • Solvent Selection : Use slow evaporation in DCM/MeOH (1:1) to grow single crystals .
    • Hydrogen Bonding : Introduce co-formers (e.g., succinic acid) to stabilize lattice structures .
  • Data Collection : Optimize resolution (<0.8 Å) with synchrotron radiation for accurate bond-length measurements .

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